An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document delves into its chemical identity, synthesis, characterization, and significant applications, with a particular focus on its role in the development of antifungal agents and its potential as a scaffold for Glycogen Synthase Kinase-3 (GSK-3) inhibitors.
Introduction and Chemical Identity
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, often referred to by its CAS Number 46503-52-0, is a substituted acetophenone bearing both a dichlorinated phenyl ring and an imidazole moiety.[1] This unique combination of functional groups makes it a versatile building block in medicinal chemistry. The initial query of "2',4'-Dichloro-2-imidazole acetophenone" likely refers to this isomer, where the imidazole ring is attached at the 2-position of the acetophenone backbone. However, the more extensively documented and commercially available compound is the 1-imidazole isomer, which is the focus of this guide.
The presence of the imidazole ring is of particular note, as this heterocycle is a common pharmacophore in numerous clinically used drugs due to its ability to engage in various biological interactions.[1] Furthermore, the dichlorophenyl group can enhance the lipophilicity and binding affinity of the molecule to its biological targets.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | PubChem[1] |
| CAS Number | 46503-52-0 | PubChem[1] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | PubChem[1] |
| Molecular Weight | 255.10 g/mol | PubChem[1] |
| Appearance | Off-white solid | Echemi[2] |
| Boiling Point | 441.1 °C at 760 mmHg | Echemi[2] |
| Density | 1.38 g/cm³ | Echemi[2] |
Synthesis and Mechanism
The synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone typically proceeds through a two-step process, starting from the readily available 2',4'-dichloroacetophenone. The rationale behind this synthetic route is the facile introduction of a leaving group at the alpha-position to the carbonyl, followed by nucleophilic substitution with imidazole.
Step 1: α-Bromination of 2',4'-Dichloroacetophenone
The first step involves the selective bromination of the methyl group of 2',4'-dichloroacetophenone to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone. This reaction is a classic example of an acid-catalyzed α-halogenation of a ketone. The acidic conditions promote the formation of the enol tautomer, which then attacks molecular bromine.
Experimental Protocol: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone
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To a solution of 1-(2,4-dichlorophenyl)ethanone (0.1 mol) in 100 mL of ethyl ether, add bromine (0.1 mol) dropwise with stirring.[3]
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Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
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Upon completion, wash the organic phase sequentially with 100 mL of water and 50 mL of brine.[3]
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]
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Filter the drying agent and concentrate the solution in vacuo to obtain the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone.[3]
Step 2: Nucleophilic Substitution with Imidazole
The second step is the nucleophilic substitution of the bromine atom by imidazole. The imidazole nitrogen acts as a nucleophile, displacing the bromide to form the desired product. The reaction is typically carried out in a polar aprotic solvent.
Experimental Protocol: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
This protocol is adapted from the synthesis of the corresponding alcohol derivative and is expected to yield the target ketone.
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In a reaction vessel, dissolve imidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).
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Add a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone in DMF dropwise to the imidazole solution with stirring at room temperature.
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Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC.
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After completion, cool the reaction mixture and pour it into water to precipitate the product.
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Collect the crude product by filtration, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.
Characterization of the Core Compound
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. The following are expected analytical data based on available information for this and structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring, the protons of the imidazole ring, and a singlet for the methylene protons adjacent to the carbonyl group.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the dichlorophenyl and imidazole rings, and the methylene carbon.
Mass Spectrometry (MS)
The mass spectrum, particularly from a GC-MS analysis, will show the molecular ion peak corresponding to the molecular weight of the compound (255.10 g/mol ).[1] The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹, and C-N and C=N stretching vibrations from the imidazole ring.[1]
Applications in Drug Development
Intermediate for Antifungal Agents
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a crucial intermediate in the synthesis of several clinically important azole antifungal drugs, including miconazole, econazole, and sertaconazole. The general synthetic strategy involves the reduction of the ketone to a secondary alcohol, followed by etherification.
Potential as a Scaffold for GSK-3 Inhibitors
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes. The imidazole moiety is a known scaffold for the development of GSK-3 inhibitors. While there is no direct evidence of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone itself being a GSK-3 inhibitor, its structural features make it an attractive starting point for the design and synthesis of novel GSK-3 inhibitors.
The mechanism of action of many GSK-3 inhibitors involves the modulation of the Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of target genes.
Analytical Methods
The purity and identity of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a particularly suitable method for quantitative analysis.
Table 2: Exemplary HPLC Method Parameters
This method is adapted from a similar compound and may require optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Safety and Handling
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1]
First Aid Measures:
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If inhaled: Move to fresh air.
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In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2]
Conclusion
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a valuable and versatile intermediate in the pharmaceutical industry. Its established role in the synthesis of potent antifungal agents and its potential as a scaffold for the development of novel GSK-3 inhibitors underscore its importance in drug discovery and development. This guide provides a foundational understanding of its synthesis, characterization, and applications, intended to support researchers and scientists in their endeavors.
References
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PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
